Methyl 3-(3-bromophenyl)-3-hydroxypropanoate Methyl 3-(3-bromophenyl)-3-hydroxypropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13618121
InChI: InChI=1S/C10H11BrO3/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9,12H,6H2,1H3
SMILES: COC(=O)CC(C1=CC(=CC=C1)Br)O
Molecular Formula: C10H11BrO3
Molecular Weight: 259.10 g/mol

Methyl 3-(3-bromophenyl)-3-hydroxypropanoate

CAS No.:

Cat. No.: VC13618121

Molecular Formula: C10H11BrO3

Molecular Weight: 259.10 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(3-bromophenyl)-3-hydroxypropanoate -

Specification

Molecular Formula C10H11BrO3
Molecular Weight 259.10 g/mol
IUPAC Name methyl 3-(3-bromophenyl)-3-hydroxypropanoate
Standard InChI InChI=1S/C10H11BrO3/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9,12H,6H2,1H3
Standard InChI Key WZZDXVAZEFYJPM-UHFFFAOYSA-N
SMILES COC(=O)CC(C1=CC(=CC=C1)Br)O
Canonical SMILES COC(=O)CC(C1=CC(=CC=C1)Br)O

Introduction

Methyl 3-(3-bromophenyl)-3-hydroxypropanoate is an organic compound that has garnered attention due to its unique chemical structure and potential applications in medicinal chemistry. This compound is characterized by the presence of a bromine atom and a hydroxypropanoate moiety, which contribute to its distinct reactivity and biological activity.

Synthesis

The synthesis of Methyl 3-(3-bromophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3-bromophenyl)-3-hydroxypropanoic acid with methanol in the presence of an acid catalyst. This reaction is often performed under reflux conditions to ensure complete conversion from the acid to the ester.

Biological Activity

Research on compounds similar to Methyl 3-(3-bromophenyl)-3-hydroxypropanoate suggests potential therapeutic properties, including anti-inflammatory and anticancer effects. The mechanism of action likely involves interactions with specific molecular targets, influenced by the bromine atom and hydroxypropanoate moiety.

Applications in Organic Synthesis

This compound is valuable in synthetic organic chemistry due to its versatile chemical transformations. It can serve as a precursor for synthesizing more complex molecules, leveraging its reactive functional groups.

Comparison with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Features
Methyl 3-(3-bromophenyl)-3-hydroxypropanoateC10_{10}H11_{11}BrO3_3259.09654Bromine atom, hydroxypropanoate group
Methyl 3-hydroxypropanoateC4_4H8_8O3_3104.10Hydroxypropanoate group, no bromine
Methyl 2-bromo-3-hydroxypropanoateC4_4H7_7BrO3_3183.00Bromine atom, different position

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